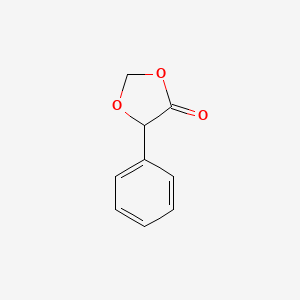
5-Phenyl-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,3-dioxolan-4-one is a heterocyclic compound that features a five-membered ring containing two oxygen atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
準備方法
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3-dioxolan-4-one can be synthesized from mandelic acid through a series of reactions. The process typically involves the formation of a chiral intermediate, which undergoes further transformations to yield the desired compound. One common method involves the Michael addition of mandelic acid derivatives to butenolide or nitrostyrene, followed by thermal fragmentation to produce the phenyl ketone .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
化学反応の分析
Types of Reactions
5-Phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
5-Phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Phenyl-1,3-dioxolan-4-one involves its ability to act as a chiral benzoyl anion equivalent in various reactions. This property allows it to participate in Michael additions and Diels-Alder reactions, leading to the formation of complex chiral molecules. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl group and the oxygen atoms in the ring .
類似化合物との比較
Similar Compounds
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one: Similar in structure but with a methyl group instead of a hydrogen atom at the 5-position.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Features two methyl groups at the 4-position, leading to different reactivity and properties.
Uniqueness
5-Phenyl-1,3-dioxolan-4-one is unique due to its specific arrangement of the phenyl group and the oxygen atoms, which imparts distinct reactivity patterns. Its ability to act as a chiral benzoyl anion equivalent makes it particularly valuable in asymmetric synthesis .
特性
CAS番号 |
27032-85-5 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
BDVXHBPOBAINOJ-UHFFFAOYSA-N |
正規SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















